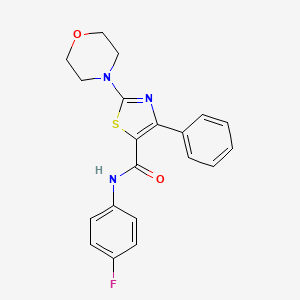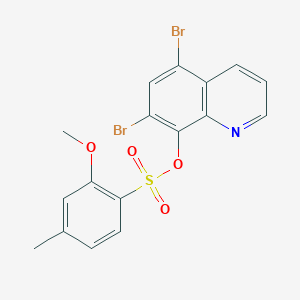![molecular formula C18H23N7O B15110159 2-((1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B15110159.png)
2-((1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is substituted with a phenylpiperazine moiety and an ethanolamine group. The compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using phenylpiperazine and suitable leaving groups.
Attachment of the Ethanolamine Group: The final step involves the reaction of the intermediate with ethanolamine to introduce the ethanolamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reactors, and stringent purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanolamine moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be employed to modify the pyrazolo[3,4-d]pyrimidine core or the phenylpiperazine group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanolamine group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole: Studied for its anxiolytic properties.
2-(4-phenylpiperazin-1-yl)pyrimidin-4-one: Investigated for its potential therapeutic applications.
Uniqueness
2-((1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol stands out due to its unique combination of structural features, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets and modulate various biological pathways makes it a compound of significant interest in medicinal chemistry.
Propiedades
Fórmula molecular |
C18H23N7O |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
2-[[1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C18H23N7O/c1-23-17-15(13-20-23)16(19-7-12-26)21-18(22-17)25-10-8-24(9-11-25)14-5-3-2-4-6-14/h2-6,13,26H,7-12H2,1H3,(H,19,21,22) |
Clave InChI |
PJXWUCLNOYINPF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC(=NC(=C2C=N1)NCCO)N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethyl-3-phenyl-8-benzyl-9-hydropyrazolo[1,5-a]2-pyrrolino[3,2-e]pyrimid ine](/img/structure/B15110080.png)
![5,5-Dimethyl-2-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B15110088.png)

![N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbenzamide](/img/structure/B15110094.png)
![3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B15110103.png)

![2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B15110128.png)
![2-{[1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B15110154.png)

![N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B15110171.png)

![N-butyl-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15110178.png)

![N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B15110190.png)
